molecular formula C19H40O3 B174406 1,3-Propanediol, 2-(hexadecyloxy)- CAS No. 1931-78-8

1,3-Propanediol, 2-(hexadecyloxy)-

Cat. No. B174406
CAS RN: 1931-78-8
M. Wt: 316.5 g/mol
InChI Key: SCCPMVQRKUJKLD-UHFFFAOYSA-N
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Description

“1,3-Propanediol, 2-(hexadecyloxy)-” is a product in the category of Ether Glycerols and other glycerols . It has a molecular formula of C19H40O3 and a molecular weight of 316.5 .


Molecular Structure Analysis

The molecular structure of “1,3-Propanediol, 2-(hexadecyloxy)-” is represented by the SMILES notation: OCC(CO)OCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

“1,3-Propanediol, 2-(hexadecyloxy)-” is a solid substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Biotechnological Production

1,3-Propanediol is a key chemical used as a monomer in the synthesis of commercially valuable products such as cosmetics, foods, lubricants, and medicines. Biotechnological approaches offer an environmentally friendly and economically viable alternative for its synthesis. Genetically engineered strains have been developed to enhance the biosynthesis of 1,3-Propanediol by overcoming natural microorganism bottlenecks like low productivity and metabolite inhibition (Yang et al., 2018). Advances in microbial production of 1,3-Propanediol have been achieved by employing fermentation processes with natural and genetically engineered microbes. Different strategies, including the construction of stress-induced metabolic pathways and the development of non-natural synthetic pathways, have been explored to increase yields and overcome limitations of traditional fermentation technology (Liang et al., 2010), (Li et al., 2021).

Downstream Processing and Purification

The separation of 1,3-Propanediol from fermentation broth constitutes a significant portion of the production costs. Techniques such as evaporation, distillation, membrane filtration, ion exchange chromatography, and liquid-liquid extraction have been studied for the recovery and purification of biologically produced 1,3-Propanediol. However, these methods face challenges in terms of yield, purity, and energy consumption, necessitating further research and improvements (Xiu & Zeng, 2008).

Applications in Polymer Industry

1,3-Propanediol is a vital monomer for the manufacture of polytrimethylene-terephthalate and other polymers. Alternative production routes such as the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on Cu/SiO2 catalysts have been explored. The understanding of catalytic networks and active species in these processes provides insights for the rational design of catalysts for selective hydrogenation, highlighting the potential of 1,3-Propanediol in the polymer industry (Zheng et al., 2017).

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention . The development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

2-hexadecoxypropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19-21H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPMVQRKUJKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513128
Record name 2-(Hexadecyloxy)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-(hexadecyloxy)-

CAS RN

1931-78-8
Record name 2-(Hexadecyloxy)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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